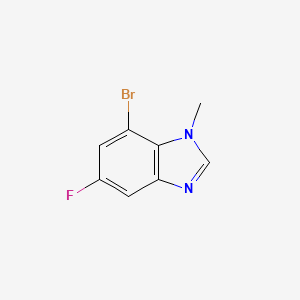

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

Description

BenchChem offers high-quality 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-5-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFRQSNZKWSEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

The specific molecule, 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, is a novel chemical entity. A thorough review of the current scientific literature reveals no published data regarding its specific biological activity or mechanism of action. This guide, therefore, is constructed not as a summary of known facts, but as a strategic framework for elucidation. As senior scientists, our role extends beyond reciting established knowledge to charting a course for its discovery.

This document provides a comprehensive, hypothesis-driven approach to systematically uncover the mechanism of action (MoA) of this compound. We will leverage structure-activity relationships (SAR) from the broader benzimidazole/benzodiazole chemical classes to formulate plausible hypotheses and then detail the rigorous experimental cascade required to test them.[1][2][3][4]

Part 1: Structural Analysis and Hypothesis Formulation

The structure of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole provides critical clues to its potential biological targets. The molecule can be deconstructed into key pharmacophoric elements:

-

The Benzimidazole Core: This "privileged structure" is a cornerstone of medicinal chemistry, known to interact with a wide array of biological targets.[5] Its structural similarity to purines allows it to bind to the ATP-binding sites of many enzymes.[6] Consequently, benzimidazole derivatives are frequently identified as:

-

Protein Kinase Inhibitors: They can act as ATP-competitive inhibitors, targeting kinases crucial for cell signaling and proliferation.[7][8][9][10]

-

Tubulin Polymerization Inhibitors: Many benzimidazole-based compounds, like albendazole and nocodazole, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a key anticancer mechanism.[11][12][13][14][15]

-

DNA Intercalators/Minor Groove Binders: The planar, aromatic nature of the benzimidazole system facilitates interaction with DNA, disrupting replication and transcription.[16][17][18][19][20]

-

-

The "1,3-Benzodiazole" Moiety and Benzodiazepine Isosterism: The core structure is also isomeric with the benzodiazepine scaffold, famous for its action on the central nervous system. This suggests a potential interaction with:

-

Halogen Substituents (7-Bromo, 5-Fluoro): Halogenation is a powerful tool in drug design. Bromine and fluorine atoms at these positions are expected to significantly modulate the compound's properties:

-

Electronic Effects: As electron-withdrawing groups, they alter the electron density of the aromatic system, potentially enhancing binding affinity to target proteins.[27][28]

-

Lipophilicity & Permeability: Halogens increase lipophilicity, which can improve membrane permeability and cellular uptake.

-

Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, increasing the compound's half-life.

-

Enhanced Potency: Structure-activity relationship studies on related compounds frequently show that halogenation, especially with fluorine, enhances cytotoxic, antimicrobial, or anti-inflammatory activity.[27][29][30][31][32]

-

-

N-1 Methyl Group: N-alkylation of the benzimidazole ring can drastically alter biological activity.[33] It can enhance selectivity for certain targets while abolishing activity for others. For instance, it may prevent the molecule from acting as a proton pump inhibitor but could optimize its fit within a kinase or receptor binding pocket.[1][4]

Core Hypotheses

Based on this structural analysis, we propose four primary, testable hypotheses for the mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole:

-

Hypothesis A: Protein Kinase Inhibition. The compound inhibits one or more protein kinases involved in oncogenic signaling pathways.

-

Hypothesis B: Disruption of Microtubule Dynamics. The compound binds to tubulin, inhibiting its polymerization and arresting cells in the G2/M phase of the cell cycle.

-

Hypothesis C: DNA Binding and Damage. The compound intercalates into DNA or binds to its grooves, leading to disruption of DNA processes and induction of cell death.

-

Hypothesis D: GABA-A Receptor Modulation. The compound acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor, enhancing inhibitory neurotransmission.

Part 2: A Strategic Framework for MoA Elucidation

We will proceed through a multi-stage experimental plan designed to first identify the compound's general biological effect and then systematically validate or refute our primary hypotheses.

Stage 1: Broad Phenotypic and Target-Class Screening

The initial goal is to cast a wide net to observe the compound's primary biological effect without bias.

1.1. Cellular Viability Profiling

-

Objective: To determine if the compound possesses cytotoxic or anti-proliferative activity and to identify sensitive cancer cell lines.

-

Methodology: Screen the compound against the NCI-60 panel of human cancer cell lines. A more focused in-house screen should include cell lines from diverse origins (e.g., breast, lung, colon, leukemia, CNS).

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Screening Data

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Implication |

| MCF-7 | Breast Cancer | 0.5 | Potent anticancer activity. Supports Hypotheses A, B, C. |

| A549 | Lung Cancer | 1.2 | Potent anticancer activity. Supports Hypotheses A, B, C. |

| HCT116 | Colon Cancer | 0.8 | Potent anticancer activity. Supports Hypotheses A, B, C. |

| SH-SY5Y | Neuroblastoma | > 50 | No CNS cytotoxicity. Argues against broad neurotoxicity. |

| HEK293 | Normal Kidney | > 100 | Selective for cancer cells over normal cells. |

1.2. Broad Target Binding Panel

-

Objective: To identify potential off-target effects and to directly test for interactions with a wide range of receptors, including the GABA-A receptor (Hypothesis D).

-

Methodology: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44, CEREP BioPrint) for screening at a fixed concentration (e.g., 10 µM) against a panel of ~50-100 known GPCRs, ion channels, kinases, and enzymes.

-

Interpretation: Significant inhibition (>50%) of a particular target warrants follow-up. A strong hit on the GABA-A benzodiazepine site would immediately prioritize Hypothesis D. Hits on various kinases would support Hypothesis A. The absence of hits would steer the investigation towards Hypotheses B and C.

Stage 2: Hypothesis-Driven Mechanistic Studies

Based on the outcomes of Stage 1, we will pursue one or more of the following experimental paths.

Path A: Investigating Protein Kinase Inhibition

Triggered by potent, broad-spectrum cytotoxicity and/or hits in a kinase binding panel.

dot

Caption: Hypothetical inhibition of the RAF kinase by the compound, blocking the MAPK/ERK signaling pathway.

2A.1. Kinome Profiling

-

Objective: To identify the specific kinase(s) inhibited by the compound.

-

Methodology: Perform a competitive binding assay across a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™). This technology measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases.

-

Data Output: A list of kinases for which the compound shows significant binding affinity (expressed as Kd or % inhibition).

2A.2. Cellular Target Engagement

-

Objective: To confirm that the compound inhibits the identified kinase(s) in a cellular context.

-

Methodology: Western Blot analysis.

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at 0.1x, 1x, and 10x its IC50 for 2-4 hours. Include a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: A dose-dependent decrease in the p-ERK/t-ERK ratio indicates inhibition of the upstream kinase pathway.

Path B: Investigating Tubulin Polymerization Inhibition

Triggered by potent cytotoxicity and observation of rounded-up cell morphology or G2/M arrest in initial cell cycle analysis.

dot

Caption: Experimental workflow to confirm tubulin polymerization inhibition.

2B.1. In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Methodology: Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay measures the increase in fluorescence as tubulin polymerizes.

-

Analysis: Compare the polymerization curve of tubulin with vehicle against curves with different concentrations of the test compound. Nocodazole (inhibitor) and Paclitaxel (stabilizer) should be used as controls. An IC50 for polymerization inhibition can be calculated.

2B.2. Immunofluorescence Microscopy

-

Objective: To visualize the effect of the compound on the microtubule network within cells.

-

Methodology:

Experimental Protocol: Microtubule Immunofluorescence

-

Cell Culture: Grow cells (e.g., A549) on glass coverslips.

-

Treatment: Treat cells with the compound at its IC50 concentration for 16-24 hours.

-

Fixation: Fix the cells with ice-cold methanol for 10 minutes.

-

Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 and block with 1% BSA.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin for 1 hour.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain & Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize using a fluorescence or confocal microscope.

-

Expected Result: Untreated cells will show a fine, filamentous network of microtubules. Treated cells will show a collapsed, diffuse tubulin structure, confirming microtubule disruption.

Path D: Investigating GABA-A Receptor Modulation

Triggered by hits in a receptor binding screen or if structural analogy to benzodiazepines is the primary lead.

dot

Caption: Positive Allosteric Modulation (PAM) of the GABA-A receptor.

2D.1. Electrophysiology

-

Objective: To provide definitive functional evidence of GABA-A receptor modulation.

-

Methodology: Two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

Procedure:

-

Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA along with the test compound.

-

Measure the potentiation of the GABA-elicited current.

-

-

Analysis: A significant increase in current amplitude in the presence of the test compound confirms positive allosteric modulation. Diazepam should be used as a positive control.

Part 3: Final Synthesis and Path Forward

The data gathered from these stages will allow for a robust, evidence-based determination of the primary mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. A definitive MoA enables the rational design of subsequent in vivo efficacy studies. For example:

-

If confirmed as a kinase inhibitor (Hypothesis A), xenograft models using cancer cell lines with high expression of the target kinase would be appropriate.

-

If confirmed as a tubulin inhibitor (Hypothesis B), efficacy would be tested in aggressive tumor xenograft models.

-

If confirmed as a GABA-A modulator (Hypothesis D), behavioral models in rodents (e.g., elevated plus maze for anxiety, open field test for sedation) would be the logical next step.

This structured, hypothesis-driven approach provides a clear and efficient path to transform a novel molecule from a structural curiosity into a well-characterized pharmacological agent, ready for advanced preclinical development.

References

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

-

Yadav, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Sagheer, M., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(4), 263-276. [Link]

-

Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology, 20(sup108), 15-22. [Link]

-

Kaur, M., & Singh, M. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(92), 50577-50590. [Link]

-

Al-Ostath, A. I., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. BioMed Research International, 2024, 8871217. [Link]

-

Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

-

Kumar, R., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

-

National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]

-

Masiulis, S., et al. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 10(1), 3759. [Link]

-

ResearchGate. (n.d.). Benzimidazole derivatives as DNA intercalation and alkylating agents. [Link]

-

Yadav, G., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Sieghart, W. (1995). Pharmacology of benzodiazepine receptors: an update. Journal of Psychiatry & Neuroscience, 20(5), 340–344. [Link]

-

Kumar, D., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 129, 130167. [Link]

-

Strobaek, D., et al. (2008). Synthesis and Structure-Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 51(23), 7476-7486. [Link]

-

Kumar, R., et al. (2022). 1,2,3-Triazolo-2-Aryl-Linked Benzimidazole Derivatives as Tubulin Polymerization Inhibitors and DNA Intercalators: Design, Synthesis, Biological Evaluation and Docking Studies. ChemistrySelect, 7(19), e202200782. [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]

-

Townsend, L. B., et al. (1995). Structure-Activity Relationships among 2-Substituted 5,6-Dichloro-, 4,6-Dichloro-, and 4,5-Dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]

-

Li, Y., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 31(2), 15. [Link]

-

Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4763-4790. [Link]

-

Wikipedia. (n.d.). Benzodiazepine. [Link]

-

Richter, L., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1184-1191. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

Wikipedia. (n.d.). GABAA receptor. [Link]

-

Bhattacharya, S., & Chaudhuri, P. (2008). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Current Medicinal Chemistry, 15(18), 1762-1777. [Link]

-

Bhattacharya, S., & Chaudhuri, P. (2008). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Request PDF on ResearchGate. [Link]

-

Eaton, G., et al. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15115. [Link]

-

Asif, M., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. New Journal of Chemistry, 47(17), 8089-8101. [Link]

-

Gornostaeva, E. A., et al. (2025). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences, 26(21), 16037. [Link]

-

Kumar, A., et al. (2024). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. RSC Medicinal Chemistry, 15(2), 295-316. [Link]

-

Yadav, G., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Al-blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. [Link]

-

Al-Ghorbani, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792539. [Link]

-

Zuniga, C. A., et al. (2020). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 5(7), 3349-3356. [Link]

-

Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)imidazoles and Benzimidazoles for Directed Halogen-Metal Exchange-Based Functionalization. Acta Chimica Slovenica, 47, 1-18. [Link]

-

Haj Ersan, R., & Duran, N. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(5), 834-842. [Link]

-

Haj Ersan, R., & Duran, N. (2025). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products. [Link]

-

Ratković, Z., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3737. [Link]

-

Vlainić, J., et al. (2004). Electrostatic surface potential calculation on several new halogenated benzimidazole-like dopaminergic ligands. Journal of Pharmacy and Pharmacology, 56(7), 867-874. [Link]

-

El-Gamal, M. I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. [Link]

-

Doucoure, Y. A., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Singh, P., et al. (2020). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Pharmacy and Technology, 13(10), 4964-4974. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. [Link]

-

Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1527-S1546. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]

- 20. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benzoinfo.com [benzoinfo.com]

- 24. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 25. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 26. GABAA receptor - Wikipedia [en.wikipedia.org]

- 27. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 28. Electrostatic surface potential calculation on several new halogenated benzimidazole-like dopaminergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. acgpubs.org [acgpubs.org]

- 32. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

A Comprehensive Guide to the Physicochemical Characterization of Novel Benzimidazoles: A Case Study on 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

This guide provides a detailed framework for the comprehensive physicochemical characterization of novel heterocyclic compounds, specifically focusing on the analytical workflow required for a molecule like 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. Given that this specific molecule is a novel chemical entity with limited to no currently available public data, this document serves as both a theoretical guide and a practical laboratory manual for researchers in drug discovery and chemical development. We will leverage data from structurally similar compounds to establish expected experimental outcomes and to underscore the rationale behind each analytical step.

Introduction: The Rationale for Comprehensive Physicochemical Profiling

In the realm of drug discovery and development, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's fundamental physicochemical properties—such as its solubility, stability, and lipophilicity—are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These characteristics dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of various substituents, such as bromine, fluorine, and N-methylation in the case of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, is a strategic effort to modulate these properties. Therefore, a thorough characterization is not merely a data-gathering exercise; it is a critical step in understanding the molecule's potential and guiding its future development.

Structural Elucidation and Fundamental Properties

The first step for any novel compound is the unambiguous confirmation of its chemical structure and the determination of its basic molecular properties.

Predicted Properties and Molecular Identity

For a novel compound, in silico tools provide a valuable starting point. For 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole, the fundamental properties are calculated as follows:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFN₂ | Calculated |

| Molecular Weight | 229.05 g/mol | Calculated |

| Monoisotopic Mass | 227.9702 Da | Calculated |

| InChIKey | (Not available) | To be generated upon synthesis |

| CAS Number | (Not available) | To be assigned upon synthesis |

Synthesis and Purification

The synthesis of N-substituted benzimidazoles is well-documented in the literature. A common approach involves the cyclization of an appropriately substituted o-phenylenediamine followed by N-alkylation. The proposed synthetic workflow for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole would be a critical first step for any experimental characterization. Post-synthesis, purification via column chromatography or recrystallization is essential to ensure a high degree of purity (>95%), which is a prerequisite for accurate physicochemical measurements.

Spectroscopic Confirmation

¹H and ¹³C NMR are indispensable for confirming the molecular structure. For our target molecule, one would expect to see specific signals corresponding to the aromatic protons, the N-methyl group, and the distinct carbon atoms of the benzimidazole core. The coupling patterns between the fluorine and the adjacent protons/carbons would be of particular diagnostic value.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated monoisotopic mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key signature in the mass spectrum.

IR spectroscopy can confirm the presence of key functional groups. One would expect to see characteristic peaks for C-H, C=N, and C-F bonds.

Experimental Physicochemical Characterization

The following sections outline the critical experimental assays for determining the physicochemical properties of a novel compound.

Melting Point and Thermal Properties

The melting point is a crucial indicator of purity and crystal lattice energy.

Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset of the endothermic melting peak.

For context, a related compound, 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole, has a melting point in the range of 158-163 °C. This suggests that our target compound is also likely to be a solid at room temperature.

Aqueous Solubility

Solubility is a key determinant of oral bioavailability.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Add an excess of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

The presence of the basic nitrogen atoms in the benzimidazole ring suggests that the solubility of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole will be pH-dependent, likely increasing at lower pH due to protonation.

Acidity/Basicity (pKa)

The pKa value governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Dissolve a known amount of the compound in a suitable co-solvent/water mixture.

-

Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the titrant volume.

-

The pKa is determined from the inflection point of the titration curve.

A predicted pKa for the related compound 5-broMo-7-fluoro-1H-benzo[d]iMidazole is approximately 10.23.[1] The N-methylation in our target compound is expected to slightly alter this value.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one, which is critical for membrane permeability.

Protocol: HPLC-Based LogP Determination

-

Prepare a series of standard compounds with known LogP values.

-

Run the standards and the test compound on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water.

-

Calculate the retention factor (k) for each compound.

-

A calibration curve is generated by plotting the known LogP values of the standards against their log(k) values.

-

The LogP of the test compound is determined from its log(k) value using the calibration curve.

LogD (the distribution coefficient at a specific pH) can be determined by performing this experiment using buffered mobile phases.

Chemical Stability

Assessing the stability of a novel compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol: pH and Temperature Stability

-

Prepare solutions of the compound in buffers at different pH values (e.g., acidic, neutral, basic).

-

Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

-

Analyze the samples by HPLC-UV to determine the percentage of the compound remaining.

-

Degradation products can be identified using LC-MS.

Data Visualization and Workflow

Clear visualization of experimental workflows and data is essential for comprehension and reproducibility.

Summary of Physicochemical Properties

The following table should be used to summarize the experimentally determined data for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole.

| Parameter | Experimental Value | Method |

| Melting Point (°C) | DSC | |

| Aqueous Solubility (µg/mL) | at pH 7.4: | Shake-Flask |

| at pH 2.0: | ||

| pKa | Potentiometric Titration | |

| LogP | HPLC | |

| LogD at pH 7.4 | HPLC | |

| Chemical Stability | Half-life at pH 7.4, 25°C: | HPLC |

Experimental Workflows

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

The comprehensive physicochemical characterization of a novel molecule like 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is a foundational element of its progression in the drug discovery pipeline. While no public data currently exists for this specific compound, a systematic application of the protocols outlined in this guide will generate a robust data package. This data is not only essential for understanding the molecule's intrinsic properties but also for building predictive models, guiding formulation development, and ultimately, enabling the rational design of future drug candidates.

References

-

PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, August 10). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved February 22, 2026, from [Link]

-

Beilstein Journals. (2025, February 12). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Notes: 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole in High-Throughput Screening

Authored by: Senior Application Scientist, Discovery Biology

Introduction: The Benzimidazole Scaffold and a Novel Probe

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking, allow for potent interactions with a wide range of biological macromolecules.[1][3] This versatility has led to the development of benzimidazole derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

This document introduces 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (Compound ID: BFM-1) , a novel, synthetically accessible derivative. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzimidazole core is designed to modulate its electronic properties and steric profile, potentially conferring high potency and selectivity for novel biological targets. These substitutions make BFM-1 an ideal candidate for exploration in high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.[5][6]

This guide provides a comprehensive framework for deploying BFM-1 in HTS, covering assay development, primary screening, hit confirmation, and initial characterization. The protocols are designed to be robust, scalable, and amenable to automation, forming a self-validating workflow for modern drug discovery.[7][8]

Part 1: Rationale for Screening and Target Class Prioritization

Based on the extensive pharmacology of the benzimidazole class, BFM-1 is prioritized for screening against targets implicated in oncology and inflammatory diseases.[3] A primary focus is placed on protein kinases , a family of enzymes frequently dysregulated in these conditions and a proven target class for benzimidazole-based inhibitors.[9]

Hypothesized Mechanism of Action

The benzimidazole ring can act as a bioisostere for natural nucleotides, such as purine, enabling it to compete for binding at the ATP-binding site of kinases.[3] The specific substitutions on BFM-1 are hypothesized to enhance this interaction, potentially leading to potent and selective inhibition.

Caption: A robust HTS cascade for identifying and validating hits.

Part 3: Experimental Protocols

Protocol 1: Primary HTS Using Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is an ideal technology for HTS, measuring the change in rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. [10][11]In this competitive assay, BFM-1 will displace a fluorescent tracer from the kinase's ATP-binding pocket, causing the tracer to tumble faster and resulting in a decrease in the FP signal. [12][13]This homogeneous, "mix-and-read" format is highly amenable to automation. [11]

Assay Development & Validation

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase: Recombinant human kinase (e.g., PLK1) diluted in Assay Buffer.

-

FP Tracer: Fluorescently-labeled ATP-competitive ligand diluted in Assay Buffer.

-

BFM-1: 10 mM stock in 100% DMSO.

-

-

Assay Optimization:

-

Kinase Titration: Determine the optimal kinase concentration that yields a robust signal window.

-

Tracer Titration: Determine the Kd of the tracer and use a concentration at or below the Kd for optimal competitive binding.

-

-

Z'-Factor Validation: The quality of the HTS assay is determined by the Z'-factor, a statistical parameter that accounts for both the signal window and data variability. [14][15] * Prepare 16 wells of High Control (Kinase + Tracer, 1% DMSO).

-

Prepare 16 wells of Low Control (Kinase + Tracer + saturating concentration of a known inhibitor).

-

Calculate Z'-factor using the formula:

Where µp and σp are the mean and standard deviation of the high control, and µn and σn are for the low control. -

Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 . [14][16]

-

HTS Protocol (384-Well Format)

| Step | Action | Volume (µL) | Notes |

| 1 | Dispense BFM-1 (or DMSO control) to assay plate. | 0.2 | Final concentration: 10 µM BFM-1, 1% DMSO. |

| 2 | Add Kinase solution to all wells. | 10 | Final concentration optimized during development. |

| 3 | Incubate at room temperature. | 15 min | Allows for compound-kinase binding. |

| 4 | Add FP Tracer solution to all wells. | 10 | Final concentration at Kd. |

| 5 | Incubate at room temperature. | 60 min | Allow reaction to reach equilibrium. Protect from light. |

| 6 | Read Plate. | - | Read on a plate reader equipped for FP (e.g., Ex/Em: 485/530 nm). [17] |

Protocol 2: Hit Confirmation and Potency Determination

Principle: Hits identified in the primary screen must be confirmed. [18]This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

-

Plate Preparation: Create a serial dilution of BFM-1 in DMSO, typically an 11-point, 1:3 dilution series starting from 100 µM.

-

Assay Execution: Perform the FP assay as described above, using the serially diluted BFM-1.

-

Data Analysis:

-

Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the BFM-1 concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Protocol 3: Orthogonal and Counter-Screening

Principle: It is crucial to confirm that the observed activity is due to direct interaction with the target and not an artifact of the assay technology or a non-specific mechanism like cytotoxicity. [19][20]

-

Orthogonal Assay: Re-test confirmed hits in a different assay format that measures the same biological endpoint (e.g., a TR-FRET or luminescence-based kinase activity assay). [21]This ensures the hit is not an artifact of the FP technology. [22]* Cytotoxicity Counter-Screen: A cell-based assay is used to measure the effect of BFM-1 on cell viability. [23][24]This is critical to eliminate compounds that appear as inhibitors simply because they are killing the cells. A common method is a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®). [25]

Cytotoxicity Assay Protocol (Simplified)

-

Cell Plating: Seed cells (e.g., HeLa) in a 384-well white, clear-bottom plate and incubate for 24 hours.

-

Compound Addition: Add serially diluted BFM-1 to the cells and incubate for 48-72 hours.

-

Lysis and Signal Generation: Add a reagent that lyses the cells and provides the substrate for a luciferase reaction, which generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Read the luminescence on a plate reader. A decrease in signal indicates cytotoxicity.

Protocol 4: Preliminary ADME-Tox Profiling

Principle: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties helps to prioritize hits with favorable drug-like characteristics, reducing late-stage attrition. [26][27][28] Recommended Initial Assays:

| Parameter | Assay | Principle |

| Solubility | Kinetic Solubility Assay | Measures the solubility of BFM-1 in an aqueous buffer using nephelometry or UV spectroscopy. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses the passive diffusion of BFM-1 across an artificial membrane, predicting intestinal absorption. [27] |

| Metabolic Stability | Liver Microsome Stability Assay | Measures the rate at which BFM-1 is metabolized by cytochrome P450 enzymes in liver microsomes. [29] |

| Cytotoxicity | As described in Protocol 3. | Provides a general indicator of toxicity. [30] |

Conclusion and Forward Path

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (BFM-1) represents a promising chemical starting point for drug discovery, built upon the validated success of the benzimidazole scaffold. [4][31]The structured, multi-step screening cascade detailed in these application notes provides a robust framework for identifying and validating its activity against key therapeutic targets like protein kinases. By integrating rigorous assay validation, orthogonal confirmation, and early ADME-Tox profiling, researchers can confidently advance high-quality, specific, and developable hit compounds toward the next stages of the drug discovery pipeline. [5][7]

References

-

BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]

-

Wikipedia. Fluorescence polarization immunoassay. Available from: [Link]

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

-

Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays in Small Molecule Screening. Methods in Molecular Biology, 565, 23-40. Available from: [Link]

-

BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available from: [Link]

-

On HTS. (2023). Z-factor. Available from: [Link]

-

BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

-

Wikipedia. Z-factor. Available from: [Link]

-

Shree, P., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27(10), 809-832. Available from: [Link]

-

BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

-

GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

-

Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

-

Bio-Techne. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]

-

ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]

-

BioIVT. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available from: [Link]

-

Online University of Chemistry and Technology, Prague. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available from: [Link]

-

Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

-

PreScouter. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

-

Ingenta Connect. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]

-

PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available from: [Link]

-

Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]

-

PubMed. (2009). Overview of high-throughput screening. Available from: [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

-

BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Available from: [Link]

-

Evotec. (2025). Unlocking High-Throughput Screening Strategies. Available from: [Link]

-

NCBI. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Available from: [Link]

-

Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

-

Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Available from: [Link]

-

AXXAM. From gene to validated and qualified hits. Available from: [Link]

-

Broad Institute. Cell-based assays for high-throughput screening. Available from: [Link]

-

ACS Publications. (2025). Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery. Available from: [Link]

-

NCBI. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

-

Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. Available from: [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

-

BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Available from: [Link]

-

BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Available from: [Link]

-

NCBI. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivati...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 8. atcc.org [atcc.org]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. assay.dev [assay.dev]

- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. axxam.com [axxam.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 25. marinbio.com [marinbio.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. ADME アッセイ [promega.jp]

- 30. cellgs.com [cellgs.com]

- 31. Benzimidazoles in Drug Discovery: A Patent Review [ouci.dntb.gov.ua]

Troubleshooting & Optimization

optimizing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole reaction conditions

Technical Support Center: Optimizing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

-

Ticket ID: #BZ-7B5F-OPT

-

Status: Open

-

Priority: High (Process Critical)

-

Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis and functionalization of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole (also known as 7-bromo-5-fluoro-1-methyl-1H-benzimidazole) presents a classic "regioselectivity trap."[1][2] The steric clash between the N1-methyl group and the C7-bromine atom makes the target molecule thermodynamically and kinetically less favorable than its 4-bromo isomer during direct alkylation.

This guide addresses the three most common support tickets we receive for this scaffold:

-

Regioselectivity: "I methylated my benzimidazole and got the 4-bromo isomer."

-

Coupling Failure: "The bromine fell off (hydrodehalogenation) during Suzuki coupling."

-

Purification: "I cannot separate the regioisomers."

Module 1: The Regioselectivity Crisis (Synthesis Strategy)

User Issue:

"I reacted 4-bromo-6-fluoro-1H-benzimidazole with methyl iodide and Cs2CO3 in DMF. NMR shows the methyl group, but subsequent X-ray/NOE confirms I made the 4-bromo-1-methyl isomer, not the 7-bromo target."

Root Cause Analysis:

Benzimidazole alkylation is governed by sterics and electronics. The tautomeric equilibrium of the starting material (4-bromo-6-fluoro-1H-benzimidazole) allows alkylation at either nitrogen.

-

Path A (N-distal to Br): Leads to 4-bromo-1-methyl . This is sterically unhindered and kinetically favored.

-

Path B (N-proximal to Br): Leads to 7-bromo-1-methyl . The bulky bromine atom at C7 sterically repels the incoming methyl group at N1.

-

Result: Direct alkylation typically yields a >9:1 mixture favoring the undesired 4-bromo isomer.

Protocol: The "Pre-Methylation" Route (Recommended)

To guarantee the 7-bromo regiochemistry, you must establish the C-N bond before closing the imidazole ring.

Step-by-Step Workflow:

-

Starting Material: 2-Bromo-4-fluoro-6-nitroaniline.

-

N-Methylation: Deprotonate with NaH (1.1 eq) in DMF at 0°C; add MeI (1.05 eq). Note: The electron-withdrawing nitro group makes the aniline proton acidic enough for clean mono-methylation.

-

Nitro Reduction: Fe/NH4Cl or SnCl2 reduction to the diamine (N1-methyl-3-bromo-5-fluoro-benzene-1,2-diamine).

-

Cyclization: Reflux in Triethyl Orthoformate (TEOF) with catalytic p-TsOH.

Caption: Comparison of synthetic routes. Direct alkylation fails due to steric hindrance; pre-methylation guarantees correct regiochemistry.

Module 2: Downstream Chemistry (Suzuki Coupling)

User Issue:

"I am trying to couple the 7-bromo intermediate with a boronic acid. The reaction stalls, or I see the debrominated product (5-fluoro-1-methylbenzimidazole) by LCMS."

Technical Insight:

The 7-bromo position is sterically crowded (by the N-Me) and electronically deactivated compared to a standard aryl bromide.

-

Problem 1 (Sterics): Bulky phosphine ligands may struggle to undergo oxidative addition at the crowded C7-Br bond.

-

Problem 2 (Debromination): If oxidative addition is slow, or if the transmetallation is sluggish, the Pd(II)-aryl species can undergo protodehalogenation, especially in the presence of alcohols or if the solvent is not dry.[3]

Optimization Matrix

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM or XPhos Pd G2 | Bidentate ligands (dppf) resist de-ligation; Buchwald precatalysts (XPhos) handle sterics well.[3] |

| Base | Na2CO3 (aq) | K3PO4 (solid) or Cs2CO3 | Anhydrous bases reduce proton sources that lead to debromination.[3] |

| Solvent | EtOH/Toluene | 1,4-Dioxane or DMF | Avoid protic solvents (EtOH) to minimize hydrodehalogenation.[3] |

| Temp | 80°C | 100-110°C | Higher energy required to overcome the steric barrier of the 7-position. |

Troubleshooting Workflow

-

Switch Ligand: If conversion is <10%, switch to SPhos or XPhos .[3] These electron-rich, bulky ligands facilitate oxidative addition on hindered substrates.[3]

-

Dry System: Eliminate water/alcohols. Use anhydrous dioxane and suspend the base (K3PO4). Add 1-2 drops of water only if absolutely necessary for the boronic acid activation, or use a boronic ester (BPin).

-

Protect the C2 Position: If you observe C2-arylation (rare but possible if C2-H is acidic), consider blocking C2 with a temporary group or lowering the base strength.

Module 3: Purification & Identification

User Issue:

"I have a mixture of isomers from a previous batch. How do I tell them apart without growing a crystal?"

Diagnostic Guide (NMR)

The 1H NMR signals provide a distinct signature due to the "Through-Space" shielding/deshielding effects of the bromine atom.

| Feature | 4-Bromo-1-methyl (Wrong) | 7-Bromo-1-methyl (Target) |

| N-Methyl Shift | ~3.80 ppm | ~4.05 - 4.15 ppm |

| Reasoning | Standard environment. | Deshielded by the adjacent anisotropic cone of the C7-Bromine lone pairs. |

| C2-H Proton | Sharp singlet. | Often broadened or shifted downfield due to proximity to N-Me and Br. |

| NOE Signal | NOE observed between N-Me and C7-H . | NO NOE between N-Me and C7 (because it is Br). NOE to C2-H only. |

Separation Protocol

If you must separate the mixture (e.g., from a non-selective alkylation):

-

Flash Chromatography: Isomers often co-elute on silica.

-

Fix: Use DCM:EtOAc (9:1) or Toluene:Acetone .[3] The 7-bromo isomer is usually slightly less polar due to the shielding of the N-lone pair by the bromine.

-

-

Recrystallization:

-

Dissolve the mixture in boiling Ethanol .

-

The 4-bromo isomer (more symmetric packing) often crystallizes first.

-

The 7-bromo isomer remains in the mother liquor.

-

References

-

Regioselectivity in Benzimidazole Alkylation

-

Cyclization Methodologies

-

Suzuki Coupling Troubleshooting

- Topic: Chromatographic separation of benzimidazole regioisomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Purification of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for subsequent applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient researchers starting the purification process.

Q1: I have my crude reaction mixture containing 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. What is my first step? A: Your initial and most critical step is to perform a Thin-Layer Chromatography (TLC) analysis. This will give you a qualitative assessment of your crude product by revealing the number of components in the mixture, the relative polarity of your target compound, and the presence of any starting materials or byproducts. This information is fundamental for designing an effective purification strategy.

Q2: What is the most effective purification technique for this compound? A: The choice of technique depends on the impurity profile identified by TLC.

-

For complex mixtures with multiple, closely-eluting impurities, flash column chromatography is the method of choice for initial, bulk purification.[1]

-

For final polishing of a solid product that is already relatively pure, recrystallization is ideal. It is highly effective at removing small amounts of impurities and can yield a product of very high purity, often in crystalline form.[1][2]

Q3: What are the expected physical and solubility properties of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole? A: As a substituted benzodiazole, it is expected to be a white or off-white crystalline solid at room temperature.[3] Its solubility profile will likely favor moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc), with good solubility in more polar solvents like ethanol and methanol, and poor solubility in non-polar solvents like hexanes or water.[3] Experimental verification is always recommended.

Q4: How can I definitively confirm the purity of my final product? A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment (>98.5%).[3] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy will confirm the chemical structure and identify any residual impurities. Melting point analysis can also be a strong indicator of purity; a sharp melting point range suggests a high-purity compound.

Part 2: Troubleshooting Purification Challenges

This section provides a problem-solution framework for specific issues encountered during purification experiments.

A. Flash Column Chromatography Troubleshooting

Issue 1: Poor Separation or Overlapping Peaks

-

Possible Cause: The polarity of the solvent system (mobile phase) is not optimized for the separation.

-

Solution: The key is to achieve a target Rf (retention factor) of ~0.25-0.35 for your desired compound on TLC.

-

If Rf is too high (compound moves too fast): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]

-

If Rf is too low (compound moves too slow): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]

-

If separation is still poor: Consider a different solvent system entirely. For moderately polar compounds like this benzodiazole, systems like dichloromethane/methanol can sometimes offer different selectivity.[1][4]

-

-

Possible Cause: The column is overloaded with crude material.

-

Solution: A general rule is that the mass of the crude sample should be 1-5% of the mass of the silica gel stationary phase.[1] Exceeding this can lead to broad bands and poor separation. If you need to purify a large amount of material, use a wider diameter column.

Issue 2: The Compound is Not Eluting from the Column

-

Possible Cause: The compound is too polar for the selected mobile phase and is strongly adsorbed to the silica gel.

-

Solution: Drastically increase the polarity of the mobile phase. A gradient elution, starting with your standard eluent and gradually increasing to a highly polar system (e.g., 5-10% methanol in dichloromethane), is highly effective for eluting polar compounds.[1]

Issue 3: "Tailing" of the Compound Spot/Peak

-

Possible Cause: The benzodiazole nucleus has basic nitrogen atoms that can interact strongly with the slightly acidic silanol groups on the surface of the silica gel. This can cause the compound to "streak" or "tail" down the column, leading to poor peak shape and contamination of fractions.

-

Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) to the eluent will neutralize the acidic sites on the silica and result in sharp, symmetrical peaks.

B. Recrystallization Troubleshooting

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

-

Possible Cause: The solution is too highly concentrated (supersaturated) or has been cooled too rapidly.

-

Solution:

-

Re-heat the solution until the oil fully redissolves.

-

Add a small amount (1-5% of total volume) of additional hot solvent to slightly reduce the saturation.[1]

-

Allow the solution to cool very slowly. Insulating the flask can promote the formation of high-quality crystals.

-

If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[1][2]

-

Adding a single "seed crystal" of the pure compound can induce crystallization.[1]

-

-

Possible Cause: The presence of impurities is inhibiting the formation of a crystal lattice.

-

Solution: The crude material may be too impure for recrystallization to be effective. First, perform a rapid preliminary purification, such as passing the material through a small "plug" of silica gel with a suitable eluent, to remove the bulk of the impurities before attempting recrystallization again.[1]

Issue 2: Very Low Recovery of Crystalline Product

-

Possible Cause: Too much solvent was used during the initial dissolution step.

-

Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1][2] Using excess solvent will result in a significant portion of your product remaining in the cold mother liquor, drastically reducing your yield.[1] You can attempt to recover more product by carefully evaporating some of the solvent from the filtrate and cooling again, though this second crop may be less pure.

-

Possible Cause: The compound has significant solubility even in the cold solvent.

-

Solution: After the flask has cooled to room temperature, place it in an ice-water bath for 15-30 minutes before filtration. This will maximize the precipitation of the product by further decreasing its solubility.

Part 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography

-

Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.

-

Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting the column with the selected mobile phase. Collect fractions in an array of test tubes.

-

Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[2] This can be determined by testing small amounts of the compound in various solvents. A solvent pair (e.g., ethanol/water) can also be effective.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent dropwise while heating and swirling until the solid just dissolves.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[2]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]

Part 4: Visualization and Data

Data Presentation: Common Solvent Systems for Chromatography

The table below organizes common solvent systems by increasing polarity, providing a starting point for TLC and column chromatography method development.

| Polarity Index | Solvent System Example (v/v) | Compound Elution Profile |

| Very Low | 100% Hexane | Elutes non-polar hydrocarbons. |

| Low | 95:5 Hexane / Ethyl Acetate | Elutes compounds with low polarity. |

| Medium | 70:30 Hexane / Ethyl Acetate | Good starting point for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole. |

| Medium-High | 100% Dichloromethane (DCM) | Elutes moderately polar compounds. |

| High | 95:5 DCM / Methanol | Elutes polar compounds. |

| Very High | 80:20 DCM / Methanol | Elutes highly polar, multifunctional compounds. |

Experimental Workflow: Purification Strategy Decision Tree

This diagram outlines the logical steps for purifying your crude product.

Caption: A decision tree for selecting and validating the appropriate purification method.

References

- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

- A process for the optical purification of benzimidazole derivatives - Google P

- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.

- How to Purify an organic compound via recrystallization or reprecipitation?

- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.

- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz

- Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd.

Sources

Technical Support Center: Mitigating Autofluorescence in 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole Scaffolds

Case ID: #BZ-BR-F-001 Status: Open Priority: High (Assay Interference) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering autofluorescence with a 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole scaffold. This is a known physicochemical challenge. While the benzimidazole core is intrinsically fluorescent (emitting in the UV-Blue region), the presence of the Bromine (Heavy Atom) typically promotes intersystem crossing (ISC) to the triplet state, theoretically quenching fluorescence.

However, if you are observing significant background signal, one of two phenomena is occurring:

-

Incomplete Quenching: The inductive effect of the Fluorine atom (5-F) and the rigidity of the Methyl group (1-Me) are counteracting the Bromine's quenching effect, retaining emission in the 350–450 nm (Blue) range.

-

Aggregation-Induced Emission (AIE): At higher concentrations in aqueous buffers, hydrophobic halogenated scaffolds often form nano-aggregates that restrict molecular rotation, reactivating radiative decay channels.

This guide provides the protocols to characterize this interference and the specific optical strategies to bypass it.

Module 1: Characterization (Know Your Noise)

Before modifying your assay, you must define the exact spectral footprint of your specific derivative.

Protocol: Excitation-Emission Matrix (EEM) Scan

Objective: Determine the peak interference wavelengths to select appropriate filters.

Reagents:

-

Compound Stock (10 mM in DMSO)

-

Assay Buffer (exact formulation used in your experiments)

Step-by-Step:

-

Dilution: Prepare a 10 µM solution of the compound in Assay Buffer. (Ensure DMSO concentration matches your assay, e.g., 1%).

-

Blanking: Prepare a "Buffer + DMSO" only control.

-

Instrument Setup: Use a monochromator-based plate reader or spectrofluorometer.

-

Excitation Scan: Fix Emission at 450 nm; Scan Excitation 250–400 nm.

-

Emission Scan: Fix Excitation at 300 nm (or your assay's Excitation); Scan Emission 320–600 nm.

-

-

Data Processing: Subtract the Blank signal from the Compound signal.

Expected Outcome: You will likely see a broad emission peak centered between 360–420 nm . This overlaps directly with DAPI, Hoechst, and Coumarin channels.

Module 2: High-Throughput Screening (HTS) Solutions

Problem: The compound causes false positives in fluorescence intensity (FI) or fluorescence polarization (FP) assays.

Solution A: Time-Resolved Fluorescence (TR-FRET/HTRF)

The Gold Standard. This is the most robust method to eliminate small-molecule autofluorescence.

Mechanism: Small organic molecules (like your benzimidazole) have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide probes (Europium, Terbium) have lifetimes in the millisecond (ms) range.[1] By introducing a time delay (gating) before measurement, the detector "waits" for the compound's signal to decay to zero before recording the specific assay signal.

Visualization: The Gating Principle

Caption: The TR-FRET gating mechanism. The detector delays measurement (typically 50–100 µs) allowing the short-lived autofluorescence of the benzimidazole to fade completely, leaving only the specific lanthanide signal.

Solution B: Red-Shifting the Assay

If TR-FRET is unavailable, move your readout window to the Red/Far-Red region where the benzimidazole does not emit.

| Assay Component | Problematic Fluorophore (Blue/Green) | Recommended Replacement (Red/NIR) |

| DNA Stain | DAPI / Hoechst (Em ~460nm) | DRAQ5 (Em ~697nm) or RedDot™2 |

| Antibody Label | FITC / Alexa 488 (Em ~520nm) | Alexa 647 (Em ~665nm) or DyLight 650 |

| FP Tracer | Fluorescein (FAM) | TAMRA or Bodipy TMR |

Module 3: Microscopy & Imaging Solutions

Problem: "My cells look like they are glowing blue/cyan in the DAPI channel."

Solution: Spectral Unmixing (Confocal)

If you must use the blue channel, you can mathematically separate the compound signal from the dye signal using Reference Spectra.

Protocol:

-

Reference A (Dye): Image cells stained with DAPI only (No compound).

-

Reference B (Compound): Image cells treated with Compound only (No DAPI).

-

Experiment: Image the dual-labeled sample.

-

Unmixing: Use the microscope software (e.g., Zeiss Zen, Leica LAS X) to apply "Linear Unmixing." The software uses the unique spectral curve of the benzimidazole (Reference B) to subtract its contribution pixel-by-pixel.

Visualization: Troubleshooting Decision Tree

Caption: Decision matrix for selecting the correct mitigation strategy based on assay platform and instrument capabilities.

Frequently Asked Questions (FAQs)

Q: Why does the Bromine atom not quench the fluorescence as expected? A: While Bromine is a heavy atom that promotes Intersystem Crossing (ISC) to a non-fluorescent triplet state, this effect is highly dependent on the solvent and molecular rigidity. In polar, hydrogen-bonding solvents (like water/buffer), the fluorescence quenching is often less efficient than in organic solvents. Furthermore, if your compound aggregates (common with hydrophobic halogens), the restricted intramolecular rotation can enhance emission (AIE effect).

Q: Can I just subtract the background intensity? A: For qualitative assays, yes. For quantitative IC50 generation, no . Autofluorescence is rarely linear with concentration due to inner-filter effects (self-absorption). Simple subtraction often leads to skewed Hill slopes and artificial potency shifts.

Q: Is this compound degrading? A: Not necessarily. Benzimidazoles are generally photostable. However, if you see the emission spectrum shift from Blue to Green over time, this may indicate photo-oxidation or dehalogenation (loss of the Bromine). Perform a QC LC-MS run if spectral shifts occur.

References

- Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.

-

Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Imbert, J. L., et al. (2007). Methods in Molecular Biology. Link

-

Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE. (2019). (Methodology for separating autofluorescence in imaging). Link

-

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization. ACS Applied Materials & Interfaces. (2018). (Evidence that Bromine does not always quench and can alter spectral properties). Link